![molecular formula C18H15NO4 B15360266 1-[(4-Methoxycarbonylphenyl)methyl]indole-2-carboxylic acid](/img/structure/B15360266.png)
1-[(4-Methoxycarbonylphenyl)methyl]indole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Methoxycarbonylphenyl)methyl]indole-2-carboxylic acid is a complex organic compound characterized by its indole core and methoxycarbonyl functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Methoxycarbonylphenyl)methyl]indole-2-carboxylic acid typically involves multiple steps, starting with the formation of the indole ring. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions. The methoxycarbonyl group can be introduced through subsequent esterification reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Methoxycarbonylphenyl)methyl]indole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2-carboxylic acid derivatives.
Reduction: Reduction reactions can be performed on the carbonyl groups to produce corresponding alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxycarbonyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation reactions may use oxidizing agents such as potassium permanganate or chromic acid.
Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution reactions often require strong nucleophiles and suitable solvents.
Major Products Formed:
Oxidation products include indole-2-carboxylic acid derivatives.
Reduction products may include alcohols or other reduced forms of the carbonyl group.
Substitution reactions can yield a variety of functionalized derivatives.
Scientific Research Applications
1-[(4-Methoxycarbonylphenyl)methyl]indole-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems, particularly in understanding enzyme-substrate interactions.
Medicine: It has potential therapeutic applications, including the development of new drugs targeting various diseases.
Industry: The compound can be utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which 1-[(4-Methoxycarbonylphenyl)methyl]indole-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The indole core can bind to receptors or enzymes, modulating their activity. The methoxycarbonyl group may influence the compound's solubility and bioavailability, affecting its overall efficacy.
Comparison with Similar Compounds
1-[(4-Methoxycarbonylphenyl)methyl]indole-2-carboxylic acid can be compared to other similar compounds, such as:
Indole-2-carboxylic acid: Lacks the methoxycarbonyl group, resulting in different chemical properties and biological activities.
4-Methoxycarbonylphenylboronic acid: Contains a boronic acid group instead of the indole ring, leading to distinct reactivity and applications.
Methyl 4-boronobenzoate: Similar methoxycarbonyl group but lacks the indole structure, affecting its biological activity.
Properties
Molecular Formula |
C18H15NO4 |
|---|---|
Molecular Weight |
309.3 g/mol |
IUPAC Name |
1-[(4-methoxycarbonylphenyl)methyl]indole-2-carboxylic acid |
InChI |
InChI=1S/C18H15NO4/c1-23-18(22)13-8-6-12(7-9-13)11-19-15-5-3-2-4-14(15)10-16(19)17(20)21/h2-10H,11H2,1H3,(H,20,21) |
InChI Key |
GRMYYYWWAUIXTR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CN2C3=CC=CC=C3C=C2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



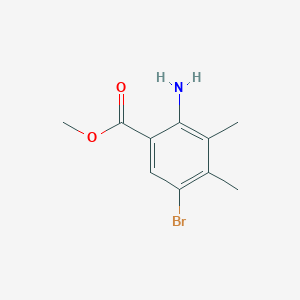
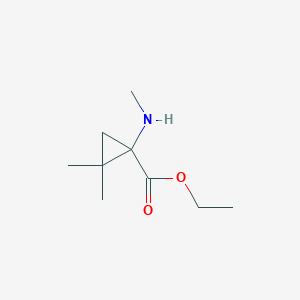
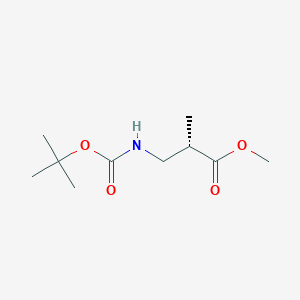
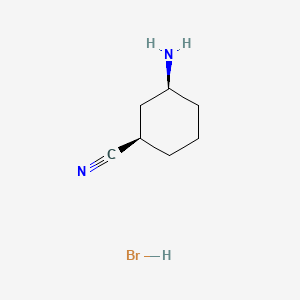
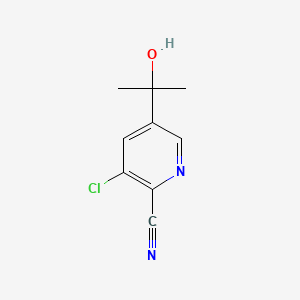

![8,8-Dimethylbicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B15360229.png)
![[(1S)-1-chloroethyl] carbonochloridate](/img/structure/B15360233.png)
![(4R)-5-(4-chlorophenyl)-4-phenyl-N-[4-(trifluoromethyl)phenyl]sulfonyl-3,4-dihydropyrazole-2-carboxamide](/img/structure/B15360240.png)
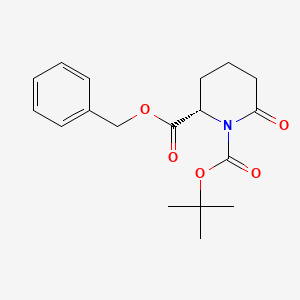
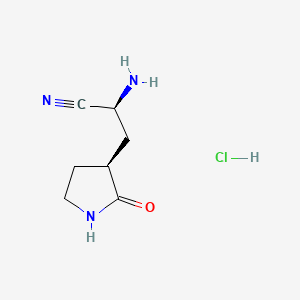
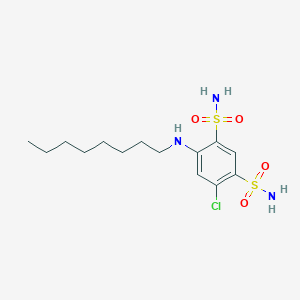
![6-chloro-N-isopropyl-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B15360264.png)
